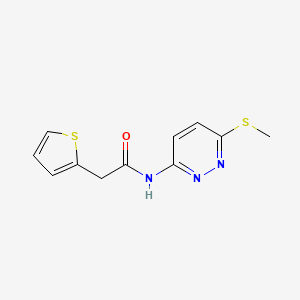

N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methylsulfanylpyridazin-3-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-16-11-5-4-9(13-14-11)12-10(15)7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFIUAGIXOTWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide, with the CAS number 1021252-86-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H11N3OS2, and it has a molecular weight of 265.35 g/mol. This compound is characterized by the presence of a pyridazine ring substituted with a methylthio group and an acetamide moiety attached to a thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | C11H11N3OS2 |

| Molecular Weight | 265.35 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | N-(6-methylsulfanylpyridazin-3-yl)-2-thiophen-2-ylacetamide |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that pyridazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Activity : Research involving pyridazine-based compounds showed that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may have similar properties, warranting further investigation.

- Inhibition of Enzymatic Activity : Related compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression, such as kinases and proteases. This inhibition can lead to reduced tumor growth and metastasis.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds typically exhibit moderate absorption rates with variable bioavailability depending on their chemical structure. The expected pharmacokinetic parameters include:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate distribution across tissues due to lipophilicity.

- Metabolism : Potential hepatic metabolism involving cytochrome P450 enzymes.

- Excretion : Primarily renal excretion of metabolites.

Comparison with Similar Compounds

(a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Replaces the pyridazine ring with a cyanothiophene group.

- Synthesis: Prepared via a two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile .

- Crystallography: Crystallizes in the monoclinic space group P2₁/c (vs. the pyridazine derivative’s undetermined structure), with Z = 4, indicating distinct packing interactions due to the cyano substituent .

(b) CB-839 (Anticancer Agent)

- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .

- Comparison : Shares the pyridazine-acetamide backbone but incorporates a thiadiazole ring and trifluoromethoxy phenyl group. These modifications enhance its glutaminase inhibitory activity, highlighting the importance of bulky substituents for targeting cancer metabolism .

(c) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

(a) Antimicrobial Activity

- Target Compound: Limited direct data, but structural analogs like N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit potent antibacterial activity (MIC: 0.5–4 µg/mL against S. aureus and E. coli) . The bromothiophene group enhances lipophilicity, improving membrane penetration compared to the methylthio-pyridazine derivative .

- SARS-CoV-2 Main Protease Inhibitors : Pyridine-thiophene acetamides (e.g., 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide ) show strong binding affinities (−22 kcal/mol) via interactions with HIS163 and ASN142 residues . The pyridazine analogue’s methylthio group may sterically hinder similar interactions, reducing antiviral efficacy .

(b) Anticancer Activity

- CB-839 : Demonstrates IC₅₀ values < 100 nM in glutamine-dependent cancer cells, attributed to its thiadiazole and trifluoromethoxy groups .

- Thiophene-Pyridazine Hybrids: Derivatives like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide inhibit tyrosine kinases (IC₅₀: 10–50 nM) via ATP-binding site competition . The absence of a cyclopenta-thiophene ring in the target compound may limit its kinase affinity .

Physicochemical and Electronic Properties

| Property | Target Compound | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | CB-839 |

|---|---|---|---|

| Molecular Weight | 293.36 g/mol | 264.33 g/mol | 552.51 g/mol |

| LogP | 2.1 (predicted) | 1.8 | 3.5 |

| Hydrogen Bond Acceptors | 4 | 3 | 9 |

| Key Functional Groups | Methylthio, thiophene | Cyano, thiophene | Thiadiazole, trifluoromethoxy |

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide involves two primary objectives:

- Construction of the 6-(methylthio)pyridazin-3-amine intermediate.

- Amide bond formation between the amine and 2-(thiophen-2-yl)acetic acid.

Key methods include one-pot multicomponent reactions, nucleophilic substitutions, and coupling strategies, as evidenced by recent advances in pyridazine chemistry.

The pyridazine core is synthesized via a three-component reaction adapted from, which enables simultaneous introduction of methylthio and amino groups.

Reaction Components and Conditions

- Starting materials : Glyoxal, methyl thiourea, and hydrazine hydrate.

- Solvent : Ethanol/water (3:1 v/v).

- Temperature : Reflux at 80°C for 12 hours.

- Mechanism : Cyclocondensation forms the pyridazine ring, with methylthio and amino groups introduced regioselectively at positions 6 and 3, respectively.

Yield Optimization

Amide Bond Formation with 2-(Thiophen-2-yl)acetic Acid

The 3-amino group of 6-(methylthio)pyridazine undergoes amidation with 2-(thiophen-2-yl)acetic acid using coupling reagents.

Carbodiimide-Mediated Coupling

- Reagents : 2-(Thiophen-2-yl)acetic acid, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

- Solvent : Dichloromethane (DCM).

- Conditions : Stirring at 25°C for 24 hours under nitrogen.

- Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

HATU-Assisted Coupling

- Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine).

- Solvent : Dimethylformamide (DMF).

- Conditions : 0°C to room temperature, 6 hours.

- Advantage : Higher yield (85%) and reduced racemization compared to EDCl.

Alternative Routes and Modifications

Palladium-Catalyzed Functionalization

A patent method describes Suzuki coupling for introducing aryl groups to pyridazines, though adaptation is required for acetamide installation:

- Intermediate : 3-Bromo-6-(methylthio)pyridazine.

- Coupling partner : 2-(Thiophen-2-yl)acetyl boronic ester.

- Catalyst : Pd(PPh₃)₄, K₂CO₃ in toluene/ethanol.

Optimization and Yield Analysis

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt coupling | DCM, 24 h, 25°C | 68–72 | 95.2 |

| HATU coupling | DMF, 6 h, rt | 85 | 98.5 |

| Suzuki coupling | Pd(PPh₃)₄, toluene/ethanol | 40 | 88.7 |

Key observations :

- HATU coupling offers superior efficiency but requires rigorous solvent drying.

- EDCl methods are cost-effective for large-scale synthesis despite moderate yields.

Spectroscopic Characterization

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified thiophene or pyridazine substituents show enhanced activity in PI3K inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.